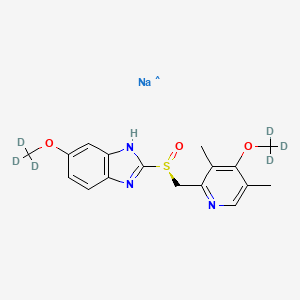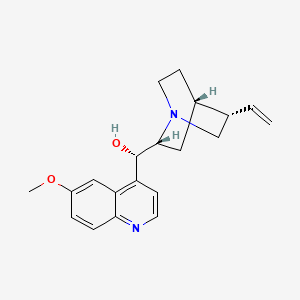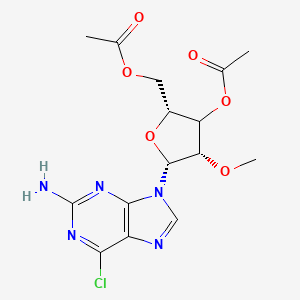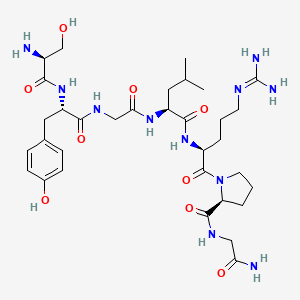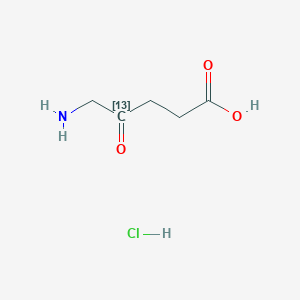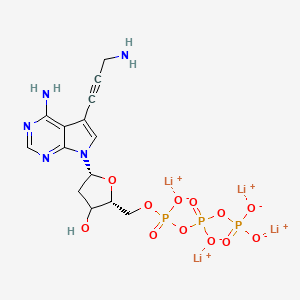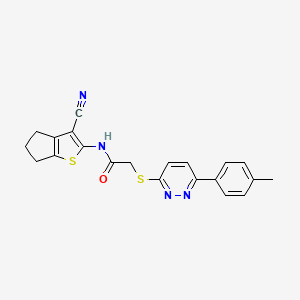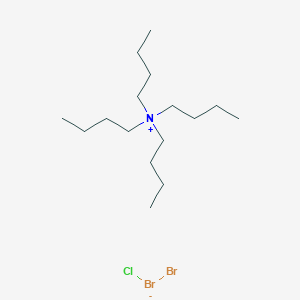
Tetra-N-butylammonium dibromochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetra-N-butylammonium dibromochloride is a quaternary ammonium salt with the chemical formula C16H36Br2ClN. It is a white solid that is soluble in organic solvents such as alcohol and carbon disulfide. This compound is known for its high thermal stability and low toxicity, making it a valuable reagent in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions: Tetra-N-butylammonium dibromochloride can be synthesized by reacting tetra-N-butylammonium bromide with a source of chlorine, such as chlorine gas or a chlorine-containing compound. The reaction typically takes place in an organic solvent under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where tetra-N-butylammonium bromide is reacted with chlorine gas. The reaction mixture is then purified through crystallization or distillation to obtain the final product .
化学反応の分析
Types of Reactions: Tetra-N-butylammonium dibromochloride undergoes various chemical reactions, including:
Substitution Reactions: It can act as a source of bromide and chloride ions in substitution reactions.
Oxidation and Reduction Reactions: It can participate in redox reactions, where it either gains or loses electrons.
Phase Transfer Catalysis: It is often used as a phase transfer catalyst to facilitate reactions between compounds in different phases.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in organic solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Phase Transfer Catalysis: Reactions are conducted in biphasic systems with the presence of a suitable catalyst.
Major Products Formed:
Substitution Reactions: The major products are typically alkylated or halogenated compounds.
Oxidation and Reduction Reactions: The products depend on the specific reagents used but can include alcohols, ketones, or reduced organic compounds.
科学的研究の応用
Tetra-N-butylammonium dibromochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and phase transfer catalysis reactions.
Biology: It serves as a biochemical reagent in various biological assays and experiments.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is employed as an electrolyte additive, polymerization initiator, and surfactant in various industrial processes
作用機序
The mechanism of action of tetra-N-butylammonium dibromochloride involves its ability to act as a source of bromide and chloride ions. These ions can participate in various chemical reactions, including nucleophilic substitution and redox processes. The compound’s quaternary ammonium structure allows it to interact with different molecular targets and pathways, facilitating the desired chemical transformations .
類似化合物との比較
Tetra-N-butylammonium Bromide: Similar in structure but contains only bromide ions.
Tetra-N-butylammonium Chloride: Contains only chloride ions.
Tetra-N-butylammonium Iodide: Contains iodide ions instead of bromide or chloride.
Uniqueness: Tetra-N-butylammonium dibromochloride is unique due to its combination of both bromide and chloride ions, which allows it to participate in a broader range of chemical reactions compared to its counterparts that contain only one type of halide ion .
特性
分子式 |
C16H36Br2ClN |
|---|---|
分子量 |
437.7 g/mol |
InChI |
InChI=1S/C16H36N.Br2Cl/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3/h5-16H2,1-4H3;/q+1;-1 |
InChIキー |
XWLBAQLZOBRJNI-UHFFFAOYSA-N |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.Cl[Br-]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


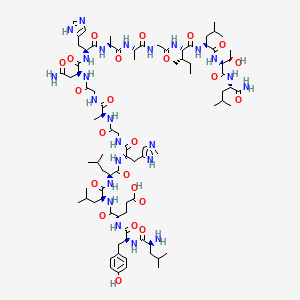

![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394953.png)
![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)
